N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide is a complex organic compound featuring a benzodioxole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amidation reactions.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of Furan Intermediate: The furan ring is often synthesized from furfural through oxidation and subsequent reduction steps.
Coupling Reaction: The final step involves the coupling of the benzodioxole and furan intermediates through an amidation reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation, typically in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide exerts its effects depends on its application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Biochemical Probing: It can bind to specific biomolecules, allowing researchers to study their function and interactions.
Comparison with Similar Compounds
Similar Compounds
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxyethyl]ethanediamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methylfuran-2-yl)ethyl]ethanediamide: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]ethanediamide is unique due to the presence of both benzodioxole and furan rings, along with a hydroxyl group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
This compound’s distinct structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-9-2-4-12(24-9)11(19)7-17-15(20)16(21)18-10-3-5-13-14(6-10)23-8-22-13/h2-6,11,19H,7-8H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTAQMHDPQPOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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